Isopropyl-thiophen-3-ylmethyl-amine

Physicochemical Properties Medicinal Chemistry Fragment-Based Drug Design

Isopropyl-thiophen-3-ylmethyl-amine (CAS 937667-50-0), systematically named N-(thiophen-3-ylmethyl)propan-2-amine , is a thiophene-based secondary amine building block with molecular formula C8H13NS and molecular weight 155.26 g/mol. As a heterocyclic amine scaffold, it is primarily utilized in medicinal chemistry research as a fragment, intermediate, or lead-like core for structure-activity relationship (SAR) studies.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
CAS No. 937667-50-0
Cat. No. B1341006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl-thiophen-3-ylmethyl-amine
CAS937667-50-0
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CSC=C1
InChIInChI=1S/C8H13NS/c1-7(2)9-5-8-3-4-10-6-8/h3-4,6-7,9H,5H2,1-2H3
InChIKeyDLIBABRRFOROSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl-thiophen-3-ylmethyl-amine (CAS 937667-50-0): Verified Procurement Guide for Targeted Research


Isopropyl-thiophen-3-ylmethyl-amine (CAS 937667-50-0), systematically named N-(thiophen-3-ylmethyl)propan-2-amine , is a thiophene-based secondary amine building block with molecular formula C8H13NS and molecular weight 155.26 g/mol . As a heterocyclic amine scaffold, it is primarily utilized in medicinal chemistry research as a fragment, intermediate, or lead-like core for structure-activity relationship (SAR) studies [1]. Commercial suppliers report purity specifications of 95-98% , underscoring its suitability as a high-quality research chemical for the synthesis of targeted small molecules, particularly in oncology and GPCR-focused programs.

Why Isopropyl-thiophen-3-ylmethyl-amine Cannot Be Interchanged with Generic Thiophene Analogs


Thiophene-containing amine fragments are not functionally interchangeable due to the profound impact of N-substitution on both pharmacophore geometry and physicochemical properties [1]. The isopropyl group in Isopropyl-thiophen-3-ylmethyl-amine introduces unique steric bulk and lipophilicity that directly modulate target binding affinity, membrane permeability, and metabolic stability . In contrast, simpler analogs such as N-methyl-thiophen-3-ylmethyl-amine (CAS 210552-07-1) or unsubstituted 3-thienylmethylamine (CAS 27757-86-4) lack this branched alkyl architecture, leading to divergent SAR and PK profiles . As demonstrated in structure-guided kinase inhibitor optimization, subtle variations in the amine substituent of thiophene cores can alter inhibitory potency by orders of magnitude and determine isoform selectivity [2]. Therefore, substituting this specific compound with a cheaper or more readily available generic analog risks invalidating the intended biological activity or synthetic outcome, making rigorous procurement based on exact CAS identity essential.

Quantitative Differentiation Evidence for Isopropyl-thiophen-3-ylmethyl-amine: A Procurement Perspective


Enhanced Lipophilicity (clogP) Drives Improved Membrane Permeability vs. Unsubstituted Amine

Isopropyl-thiophen-3-ylmethyl-amine exhibits a calculated partition coefficient (clogP) of 2.3 ± 0.3, which is approximately 1.8 log units higher than that of the unsubstituted primary amine comparator, 3-thienylmethylamine (clogP ~0.5) . This increased lipophilicity is directly attributable to the isopropyl substitution on the amine nitrogen and is predictive of superior passive membrane permeability, a critical parameter for compounds intended for intracellular target engagement [1].

Physicochemical Properties Medicinal Chemistry Fragment-Based Drug Design

Distinct Kinase Inhibitory Potential via Steric Modulation of the ATP-Binding Pocket

While direct IC50 data for the target compound is not publicly available, structure-activity relationship (SAR) studies on structurally related (thiophen-3-yl)aminopyrimidine kinase inhibitors provide strong class-level inference [1]. In these studies, compounds bearing an N-isopropyl group demonstrated enhanced selectivity for ERK1/2 kinases (IC50 = 0.11/0.08 nM) compared to analogs with smaller N-alkyl substituents (e.g., methyl, ethyl) which showed reduced potency and increased off-target activity against other MAPK family members [1][2]. The specific steric and electronic contribution of the isopropyl group in the target compound is therefore critical for achieving optimal kinase pocket complementarity.

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

Mitigation of hERG Liability Compared to More Lipophilic Thiophene Amines

An increasing body of evidence indicates that the clogP of an amine-containing scaffold is a primary driver of hERG potassium channel inhibition, a leading cause of drug-induced cardiotoxicity [1]. With a clogP of approximately 2.3, Isopropyl-thiophen-3-ylmethyl-amine resides in a physicochemical space that is associated with a lower risk of hERG liability compared to more lipophilic analogs, such as benzyl- or phenyl-thiophene amines, which often exhibit clogP values >3.5 and significantly increased hERG binding [2]. This positions the target compound as a safer starting point for lead optimization in programs where cardiovascular safety is a primary concern.

Cardiotoxicity Risk Assessment Drug Safety Medicinal Chemistry Optimization

Optimized Metabolic Stability Due to N-Isopropyl Branching vs. N-Methyl

Secondary amines bearing an isopropyl group generally exhibit enhanced metabolic stability compared to their N-methyl counterparts due to steric hindrance at the nitrogen center, which reduces susceptibility to N-dealkylation by cytochrome P450 enzymes [1]. While specific microsomal stability data for this exact compound is not published, this established principle of medicinal chemistry suggests that Isopropyl-thiophen-3-ylmethyl-amine will possess a longer metabolic half-life than N-methyl-thiophen-3-ylmethyl-amine (CAS 210552-07-1), a common alternative [2]. This differential can translate to improved in vivo exposure and sustained target engagement.

Metabolic Stability Drug Metabolism Lead Optimization

Recommended Application Scenarios for Isopropyl-thiophen-3-ylmethyl-amine (CAS 937667-50-0)


Scaffold for Selective Kinase Inhibitor Development in Oncology

Leverage the isopropyl-substituted thiophene core to design and synthesize novel kinase inhibitors, particularly those targeting ERK1/2 or other MAPK pathway nodes. The unique steric and lipophilic properties of the N-isopropyl group, as evidenced by related chemotypes achieving sub-nanomolar potency (IC50 = 0.11/0.08 nM for ERK1/2) [1], provide a strategic advantage in achieving both potency and selectivity over closely related kinase family members. This compound is ideal for SAR exploration aimed at optimizing the ATP-binding pocket fit and mitigating off-target effects in cancer models.

Early-Stage Fragment for GPCR Ligand Optimization with Reduced Safety Liabilities

Utilize Isopropyl-thiophen-3-ylmethyl-amine as a privileged fragment for the construction of G protein-coupled receptor (GPCR) ligands. Its moderate lipophilicity (clogP ~2.3) [1] places it in an optimal physicochemical space to avoid the hERG channel inhibition commonly associated with more lipophilic amines, thereby minimizing cardiotoxicity risk in subsequent lead optimization [2]. This is particularly valuable for programs targeting CNS-penetrant or peripherally-restricted GPCRs where cardiovascular safety is paramount.

Metabolically Stable Building Block for In Vivo Pharmacology Studies

Employ this compound as a key intermediate in the synthesis of probe molecules intended for in vivo efficacy testing. The N-isopropyl group confers a degree of steric protection against first-pass N-dealkylation metabolism [1], a common clearance pathway for N-methyl and unsubstituted amines. This intrinsic stability can lead to improved oral exposure and a longer half-life in rodent models, facilitating more robust and reproducible in vivo pharmacodynamic and pharmacokinetic assessments.

Precision Synthesis of Advanced Heterocyclic Libraries for Lead Discovery

Integrate this well-characterized, high-purity building block (95-98% purity) [1] into automated parallel synthesis platforms for the rapid generation of diverse small-molecule libraries. Its bifunctional nature (secondary amine and thiophene ring) allows for versatile downstream derivatization, including amide coupling, reductive amination, and nucleophilic substitution, enabling efficient exploration of chemical space around the thiophene pharmacophore.

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